molecular formula C20H18O3 B14215191 2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- CAS No. 820209-12-9

2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl-

Cat. No.: B14215191
CAS No.: 820209-12-9
M. Wt: 306.4 g/mol
InChI Key: PDORIFBFIOVICN-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with various functional groups that contribute to its reactivity and utility in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the pyran ring through cycloaddition reactions. For instance, a [4+2] cycloaddition reaction can be employed to construct the pyran ring system . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ionic liquids to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of scalable catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperature and atmospheric pressure, making the processes practical and efficient .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 4-benzoyl-3,4-dihydro-3,3-dimethyl-6-phenyl- is unique due to its combination of benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other pyran derivatives may not be suitable .

Properties

CAS No.

820209-12-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-benzoyl-3,3-dimethyl-6-phenyl-4H-pyran-2-one

InChI

InChI=1S/C20H18O3/c1-20(2)16(18(21)15-11-7-4-8-12-15)13-17(23-19(20)22)14-9-5-3-6-10-14/h3-13,16H,1-2H3

InChI Key

PDORIFBFIOVICN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=C(OC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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